4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of quinazolinone derivatives, including those related to the compound . One study outlines the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones through palladium-catalyzed Buchwald–Hartwig coupling reactions. This process involves the use of bromobenzoquinazolinones and either 1-substituted piperazines or mercaptans, highlighting the compound's potential for anticancer activity based on its structural properties (Nowak et al., 2015).
Biological Activities
Several studies have explored the biological activities of quinazolinone derivatives, offering insights into their potential applications:
Anticancer Properties : A study demonstrated that specific derivatives exhibit significant anticancer activity, particularly against HT29 and HCT116 cell lines, suggesting the compound's utility in developing novel anticancer agents (Nowak et al., 2015).
Antiviral Activities : Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave techniques were evaluated for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona. This indicates the potential of quinazolinone derivatives in treating viral infections (Selvam et al., 2007).
Antimicrobial Activity : Some quinazolinone derivatives have shown promising antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents. For instance, certain Schiff base and 4-thiazolidinone derivatives demonstrated significant activity against bacteria and fungi (Patel et al., 2010).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]benzamide, which is synthesized from 4-chloroacetophenone and benzoyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "4-chloroacetophenone", "benzoyl chloride", "sodium sulfide", "bromine", "2-chloroethylamine hydrochloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "triethylamine", "dimethylformamide (DMF)", "chloroform", "water" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "Step 1: Conversion of 2-aminobenzoic acid to 2-chlorobenzamide using thionyl chloride and triethylamine in chloroform.", "Step 2: Conversion of 2-chlorobenzamide to 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline using sodium sulfide and bromine in DMF.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]benzamide:", "Step 1: Conversion of 4-chloroacetophenone to 4-chloro-α-benzoylacetone using benzoyl chloride and aluminum chloride in chloroform.", "Step 2: Conversion of 4-chloro-α-benzoylacetone to N-[2-(4-chlorophenyl)ethyl]benzamide using 2-chloroethylamine hydrochloride and triethylamine in DMF.", "Coupling of the two intermediates to form the final product:", "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]benzamide in DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and triethylamine to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the final product using column chromatography and recrystallization from water." ] } | |
CAS No. |
422287-34-1 |
Molecular Formula |
C24H19BrClN3O2S |
Molecular Weight |
528.85 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-18-7-10-21-20(13-18)23(31)29(24(32)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(26)9-4-15/h1-10,13H,11-12,14H2,(H,27,30)(H,28,32) |
InChI Key |
CZPHNAOOWKPDPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.